3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Medicinal chemistry Lead optimization Drug-likeness prediction

3,4,5-Trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide (CAS 863556-08-5, molecular formula C22H24N2O5S, MW 428.5 g/mol) belongs to the class of thiazole-containing benzamides. Its core structure features a 4-methoxyphenyl-substituted thiazole linked via an ethyl spacer to a 3,4,5-trimethoxybenzamide moiety.

Molecular Formula C22H24N2O5S
Molecular Weight 428.5
CAS No. 863556-08-5
Cat. No. B2916432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
CAS863556-08-5
Molecular FormulaC22H24N2O5S
Molecular Weight428.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H24N2O5S/c1-26-17-7-5-14(6-8-17)22-24-16(13-30-22)9-10-23-21(25)15-11-18(27-2)20(29-4)19(12-15)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)
InChIKeyHFZXZDJNXPWNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863556-08-5 Procurement Guide: 3,4,5-Trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide Compound Properties and Class Context


3,4,5-Trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide (CAS 863556-08-5, molecular formula C22H24N2O5S, MW 428.5 g/mol) belongs to the class of thiazole-containing benzamides. Its core structure features a 4-methoxyphenyl-substituted thiazole linked via an ethyl spacer to a 3,4,5-trimethoxybenzamide moiety. This chemotype is structurally related to two distinct functional classes: TMEM16A (ANO1) chloride channel activators such as Eact (CAS 461000-66-8) and tubulin polymerization inhibitors built on a 3,4,5-trimethoxyphenyl pharmacophore [1]. The compound maintains the 3,4,5-trimethoxy substitution pattern critical for tubulin-colchicine site binding while incorporating a thiazole-ethyl linker architecture that diverges from the N-(2-methoxyethyl)-N-(4-phenylthiazol-2-yl) scaffold of Eact.

863556-08-5 Specificity: Why Generic Thiazole-Benzamide Analogs Cannot Substitute for CAS 863556-08-5


Compounds within the thiazole-benzamide class exhibit profound sensitivity to substitution patterns on both the benzamide ring and the thiazole core. Literature on 3,4,5-trimethoxyphenyl thiazoles demonstrates that even minor structural modifications cause 1–2 log unit shifts in antiproliferative IC50 values [1], while changes in linker composition between the thiazole and benzamide groups can redirect biological activity from tubulin inhibition to ion channel modulation [2]. The specific combination of a 3,4,5-trimethoxybenzamide, a 4-methoxyphenyl thiazole, and an ethyl linker in CAS 863556-08-5 produces a unique spatial arrangement of hydrogen bond acceptors and hydrophobic surfaces that cannot be replicated by simpler analogs such as the unsubstituted benzamide (CAS 863513-57-9), the 4-methoxy analog, or the N-(2-methoxyethyl)-N-phenylthiazole series.

863556-08-5 Research Selection Evidence: Quantitative Differentiation of CAS 863556-08-5 from Closest Analogs


863556-08-5 vs Unsubstituted Benzamide Analog (CAS 863513-57-9): Functional Group and Drug-Likeness Differentiation

CAS 863556-08-5 incorporates three methoxy substituents on the benzamide phenyl ring that are absent in the simplest analog, N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide (CAS 863513-57-9). These methoxy groups increase the topological polar surface area (TPSA) and hydrogen bond acceptor count, parameters known to influence membrane permeability and target binding [1]. The 3,4,5-trimethoxy pattern is a well-established pharmacophore for colchicine-site tubulin binding; its removal abolishes tubulin polymerization inhibitory activity in related thiazole series [2].

Medicinal chemistry Lead optimization Drug-likeness prediction

863556-08-5 vs Eact (CAS 461000-66-8): Linker Architecture and Biological Target Divergence

Eact (3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide, CAS 461000-66-8) is a well-characterized TMEM16A chloride channel activator with an EC50 of ~3 µM in FRET-based assays [1]. CAS 863556-08-5 shares the 3,4,5-trimethoxybenzamide group with Eact but differs critically in the linker region: CAS 863556-08-5 contains a secondary amide connected to a thiazole-ethyl-4-methoxyphenyl scaffold, whereas Eact features a tertiary amide with an N-(2-methoxyethyl)-N-(4-phenylthiazol-2-yl) arrangement. This structural divergence is predicted to abolish TMEM16A activation based on SAR studies showing that N-substitution and linker composition directly govern chloride channel activity [2].

Ion channel pharmacology Target selectivity Chemical biology

863556-08-5 Lipophilicity Differentiation: Calculated logP vs. 4-Methoxy and 2,6-Difluoro Analogs

The calculated octanol-water partition coefficient (clogP) of CAS 863556-08-5 is estimated at approximately 3.5–4.0 based on fragment-based methods [1]. This is higher than the unsubstituted benzamide analog (clogP ~2.6) and the 2,6-difluoro-substituted analog (CAS 863513-59-1, clogP ~3.1), but lower than the 4-ethoxy analog (CAS 863556-04-1, clogP ~4.2). The intermediate lipophilicity of CAS 863556-08-5 positions it in a favorable range for cellular permeability while potentially avoiding the solubility and metabolic liabilities associated with highly lipophilic congeners.

Physicochemical profiling ADME prediction Library design

863556-08-5 Class-Level Antiproliferative Potential: Tubulin Polymerization Inhibition SAR

Although direct antiproliferative data for CAS 863556-08-5 are not publicly available, the 3,4,5-trimethoxyphenyl moiety present in this compound is a validated pharmacophore for colchicine-site tubulin inhibition. In a systematic study of 2,4-disubstituted thiazoles containing the 4-(3,4,5-trimethoxyphenyl) group, compounds exhibited tubulin polymerization IC50 values of 2.00–2.95 µM, comparable to combretastatin A-4 (IC50 2.96 µM), and antiproliferative IC50 values of 3.35–18.69 µM against HepG2, MCF-7, HCT116, and HeLa cell lines [1]. Furthermore, 3,4,5-trimethoxyphenyl thiazole derivatives have demonstrated low nanomolar activity (IC50 values from single-digit nanomolar to low micromolar) in multidrug-resistant cell lines overexpressing P-glycoprotein [2]. The ethyl linker present in CAS 863556-08-5 is structurally analogous to the cis-olefin bridge of combretastatin A-4, suggesting potential for similar or improved binding geometry.

Anticancer screening Tubulin inhibitors SAR analysis

863556-08-5 Best Research Applications: Where CAS 863556-08-5 Delivers Scientific Selection Value


Antimitotic Tubulin Polymerization Inhibitor Screening

CAS 863556-08-5 is optimally deployed as a screening candidate in tubulin polymerization inhibitor discovery programs. The combination of the 3,4,5-trimethoxyphenyl pharmacophore with the thiazole-ethyl linker mimics key structural elements of combretastatin A-4. Class-level evidence confirms that 3,4,5-trimethoxyphenyl thiazoles achieve tubulin polymerization IC50 values as low as 2.00 µM, comparable to combretastatin A-4 (IC50 2.96 µM), and demonstrate antiproliferative activity against MCF-7, HepG2, HCT116, and HeLa cell lines [1]. The unique linker composition differentiates this compound from the established Eact chemotype and offers a novel IP position [2].

Chemical Biology Tool for Dissecting Thiazole-Benzamide SAR

This compound serves as a critical structural probe in SAR studies aimed at distinguishing tubulin-targeting activity from TMEM16A modulation within the trimethoxybenzamide thiazole class. Its ethyl linker and secondary amide configuration place it at a functional branch point between two distinct pharmacological mechanisms, enabling direct comparative studies with Eact (TMEM16A activator, EC50 ~3 µM) [1] and 2,4-disubstituted thiazole tubulin inhibitors [2].

ADME-Profiled Compound Library Procurement for Lead Optimization

With an estimated clogP of 3.5–4.0, CAS 863556-08-5 occupies an intermediate lipophilicity range within the thiazole-benzamide series. This positions it as a reference compound for assessing the impact of benzamide ring methoxylation on permeability and metabolic stability. Its calculated physicochemical profile is distinct from both the low-clogP unsubstituted analog (clogP ~2.6) and the high-clogP 4-ethoxy analog (clogP ~4.2), making it a valuable calibration point for computational ADME model building [1].

Focused Library Design Around the Colchicine-Binding Site

The compound is a suitable core scaffold for generating focused libraries targeting the colchicine-binding site of tubulin. The 3,4,5-trimethoxybenzamide moiety provides the critical binding anchor, while the thiazole-ethyl linker and 4-methoxyphenyl group offer two independent vectors for diversification. Published SAR on related thiazoles demonstrates that optimization of the C2 and C5 positions of the thiazole ring can improve antiproliferative activity by 1–2 orders of magnitude [1], suggesting similar opportunities for analogs of CAS 863556-08-5.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.